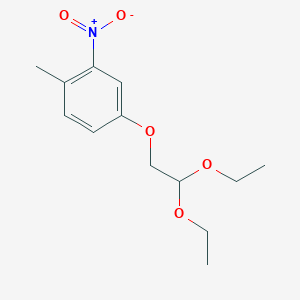
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidin-2,4-dione (TZD), a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Molecular Structure Analysis
The TZD moiety contains a carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .作用機序
The mechanism of action of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. The binding of this compound to PPARγ activates the receptor, leading to the transcription of genes involved in glucose uptake and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In medicine, it has been found to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. In agriculture, it has been found to enhance photosynthesis, improve nutrient uptake, and increase crop yield.
実験室実験の利点と制限
One of the advantages of using 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione in lab experiments is its ability to bind specifically to PPARγ, making it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that this compound is relatively unstable and can degrade over time, making it difficult to store and handle.
将来の方向性
There are several future directions for the study of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione. In medicine, further research is needed to determine its potential use in the treatment of neurodegenerative diseases and other conditions. In agriculture, more research is needed to determine the optimal conditions for using this compound to enhance crop growth and yield. Additionally, further studies are needed to explore the potential use of this compound in other fields, such as environmental science and materials science.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields of science. Its ability to bind specifically to PPARγ makes it a useful tool for studying the role of this receptor in various biological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in medicine, agriculture, and other fields.
合成法
The synthesis of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves the reaction of thiazolidinedione with piperidine and 4-(thiazol-2-yloxy)benzoyl chloride. This reaction yields this compound as a white crystalline powder with a melting point of 180-182°C.
科学的研究の応用
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has been studied for its potential applications in various fields of science. In medicine, it has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, this compound has been studied for its ability to enhance crop growth and improve crop yield. It has been found to have a positive effect on plant growth by increasing the activity of enzymes involved in photosynthesis and enhancing the uptake of nutrients from the soil.
特性
IUPAC Name |
3-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-15-11-27-18(24)21(15)13-5-8-20(9-6-13)16(23)12-1-3-14(4-2-12)25-17-19-7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMXVOZKUITBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


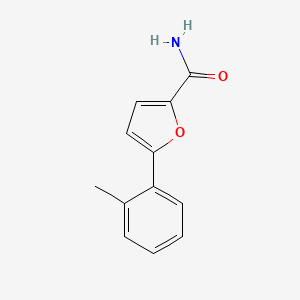
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2785378.png)
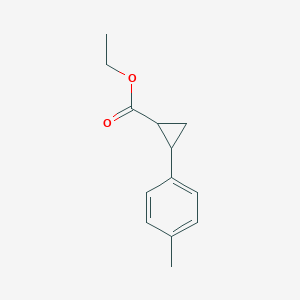
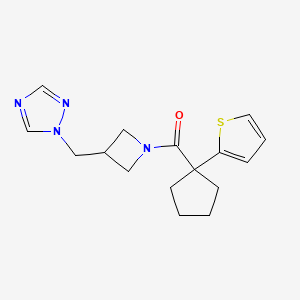
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2785382.png)
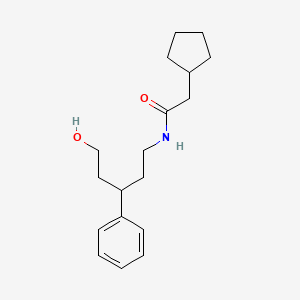
![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2785387.png)
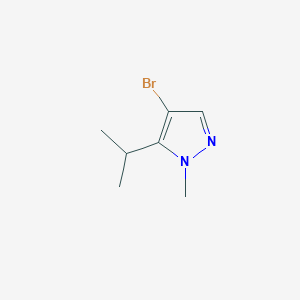
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2785392.png)
![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2785393.png)
![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2785394.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2785395.png)
